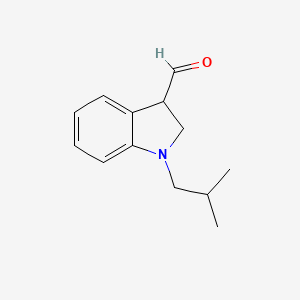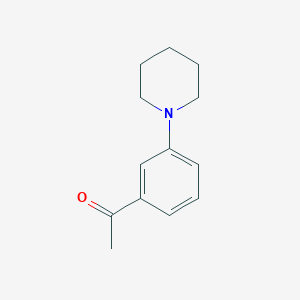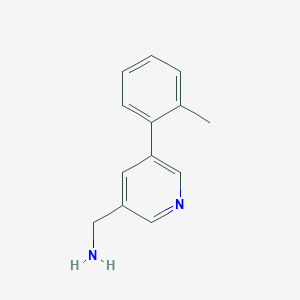
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine is an organic compound that features a pyridine ring substituted with a chlorine atom and an ether linkage to a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 4-chloropyridine with N,N-dimethylethanolamine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Chloropyridin-2-yl)oxy)acetic acid
- (4-Chloro-pyridin-2-yl)-methanol
- 2-Chloro-4-pyridinylboronic acid
Uniqueness
2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its specific structural features, such as the dimethylaminoethyl group and the ether linkage. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1346708-18-6 |
|---|---|
Formule moléculaire |
C9H13ClN2O |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
2-(4-chloropyridin-2-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H13ClN2O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
PELVVKWJGWRHDW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=NC=CC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






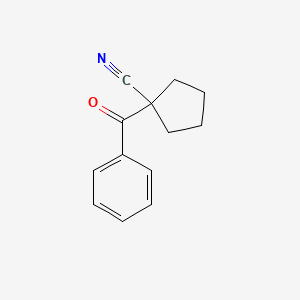
![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)

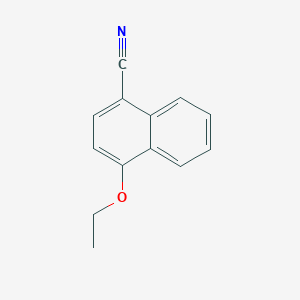
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)

